3,5-Di-tert-butylcyclohexane-1,2-dione

Conformational analysis Ligand preorganization Steric effects

3,5-Di-tert-butylcyclohexane-1,2-dione (CAS 329328-77-0) is a sterically congested, saturated 1,2-diketone featuring two equatorially locked tert-butyl groups at the 3- and 5-positions. This substitution pattern imparts exceptional conformational rigidity, elevates thermal stability (predicted bp 294.2 °C), and profoundly influences the electronic environment of the α-dicarbonyl unit.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
Cat. No. B12106716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butylcyclohexane-1,2-dione
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC(C(=O)C(=O)C1)C(C)(C)C
InChIInChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3
InChIKeyFJKPAFXEDRMYMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di-tert-butylcyclohexane-1,2-dione Procurement: Sterically Hindered 1,2-Diketone for Selective Synthesis and Ligand Design


3,5-Di-tert-butylcyclohexane-1,2-dione (CAS 329328-77-0) is a sterically congested, saturated 1,2-diketone featuring two equatorially locked tert-butyl groups at the 3- and 5-positions [1]. This substitution pattern imparts exceptional conformational rigidity, elevates thermal stability (predicted bp 294.2 °C), and profoundly influences the electronic environment of the α-dicarbonyl unit . Unlike its aromatic analog 3,5-di-tert-butyl-1,2-benzoquinone, the saturated cyclohexane backbone eliminates competing redox chemistry associated with the quinoid ring, making it a distinct scaffold for metal coordination and synthetic transformations where a non-redox-active, sterically shielded diketone is required.

Why 3,5-Di-tert-butylcyclohexane-1,2-dione Cannot Be Replaced by Unsubstituted 1,2-Diones or Mono-Ketone Analogs


The simultaneous presence of two sterically demanding tert-butyl groups and a conformationally restrained 1,2-dicarbonyl motif creates a reactivity profile that is not replicated by simpler 1,2-cyclohexanediones, 1,3-diones, or mono-ketones. Unsubstituted 1,2-cyclohexanedione is highly prone to enolization, polymerization, and oxidation, limiting its shelf-life and synthetic utility [1]. In contrast, the tert-butyl groups in 3,5-di-tert-butylcyclohexane-1,2-dione suppress enolization through steric inhibition of resonance and lock the cyclohexane ring into a single low-energy conformer, as dictated by the large A-value (4.9 kcal/mol) of tert-butyl [2]. This structural preorganization is critical when the diketone serves as a chelating ligand or a rigid building block; analogs lacking these substituents exhibit conformational flexibility that can lead to off-pathway intermediates and reduced selectivity. The quantitative evidence below demonstrates precisely where these structural features translate into measurable property differences relevant to procurement decisions.

3,5-Di-tert-butylcyclohexane-1,2-dione: Comparator-Based Quantitative Evidence for Differentiated Performance


Conformational Locking: tert-Butyl A-Value Demonstrates Complete Ring Rigidification vs. 1,2-Cyclohexanedione

The A-value quantifies the free-energy preference for a substituent to occupy an equatorial vs. axial position on a cyclohexane ring. For the tert-butyl group, ΔG° = 4.9 kcal/mol, which is significantly larger than methyl (1.7 kcal/mol) or ethyl (1.75 kcal/mol) [1]. In 3,5-di-tert-butylcyclohexane-1,2-dione, both tert-butyl groups are locked equatorial, resulting in a single, rigid chair conformer with >99% population at 25 °C. By contrast, 1,2-cyclohexanedione experiences rapid ring-flipping (ΔG‡ ≈ 10 kcal/mol), generating a dynamic mixture of conformers that can engage the 1,2-dicarbonyl unit in different geometries [2]. This preorganization is essential when the diketone is used as a ligand for metal ions, where a fixed bite angle and donor orientation improve binding selectivity and reduce entropic penalties.

Conformational analysis Ligand preorganization Steric effects

Thermal Stability and Volatility: Predicted Boiling Point Elevation of ~101 °C Over Unsubstituted 1,2-Cyclohexanedione

The presence of two bulky tert-butyl groups significantly increases molecular weight and reduces vapor pressure. The predicted boiling point of 3,5-di-tert-butylcyclohexane-1,2-dione is 294.2 ± 9.0 °C , while 1,2-cyclohexanedione boils at approximately 193 °C [1]. This ~101 °C elevation translates to substantially lower volatility and greater tolerance to elevated-temperature reaction conditions, reducing evaporative losses during synthesis and enabling use in high-boiling solvents or solvent-free melt reactions.

Thermal stability Volatility High-temperature processing

Electronic Differentiation: Saturated Dione vs. Redox-Active o-Quinone Prevents Competing Electron-Transfer Pathways

3,5-Di-tert-butyl-1,2-benzoquinone (CAS 3383-21-9) is a widely employed redox-active ligand that readily interconverts between quinone, semiquinone, and catecholate states, introducing paramagnetic character and complicating reaction mixtures [1]. 3,5-Di-tert-butylcyclohexane-1,2-dione, by virtue of its saturated cyclohexane core, lacks the extended π-conjugation necessary for facile electron uptake. Vendor data describe it as a 'low spin molecule' that coordinates metal cations without generating radical intermediates . Qualitatively, this means the saturated dione avoids the radical-mediated decomposition pathways and color/paramagnetism artifacts that plague the benzoquinone analog, making it preferable for diamagnetic complex synthesis and reactions sensitive to single-electron transfer.

Redox chemistry Ligand design Side-reaction suppression

Steric Shielding of the Dicarbonyl Unit: Enhanced Stability Against Nucleophilic Attack Relative to 1,2-Cyclohexanedione

The 1,2-dicarbonyl functionality in 1,2-cyclohexanedione is highly susceptible to hydration, enolization, and nucleophilic addition, often requiring protecting groups in multi-step sequences [1]. In 3,5-di-tert-butylcyclohexane-1,2-dione, the flanking tert-butyl groups provide substantial steric shielding of both carbonyl faces. The A-value of 4.9 kcal/mol ensures the tert-butyl groups remain equatorial, projecting their van der Waals volume (approximately 42 ų per group, compared to 13.4 ų for a methyl group) into the vicinity of the reactive centers [2]. This steric congestion reduces the rate of nucleophilic attack by approximately 1–2 orders of magnitude relative to unhindered 1,2-diones, based on analogous steric-rate retardations observed in 2,6-di-tert-butylcyclohexanone systems [3].

Selective reactivity Stability Protecting-group-free synthesis

3,5-Di-tert-butylcyclohexane-1,2-dione: High-Impact Application Scenarios Informed by the Quantitative Evidence


Diamagnetic Metal-Organic Complexes and Coordination Polymers Requiring Redox-Innocent Ligands

For researchers synthesizing diamagnetic Co(III), Zn(II), or Cu(I) complexes where ligand-based paramagnetism is undesirable, 3,5-di-tert-butylcyclohexane-1,2-dione provides a redox-inactive diketone framework distinct from the widely used 3,5-di-tert-butyl-1,2-benzoquinone [1]. The saturated core eliminates the semiquinone formation that confounds magnetic measurements in quinone-based systems, while the conformationally locked chelating geometry ensures consistent metal-donor distances across batches . This scenario is directly supported by Evidence Items 1 and 3 in Section 3.

High-Temperature Polymer Additives and Specialty Coating Intermediates

The elevated predicted boiling point (294.2 °C) and documented thermal stability [1] make 3,5-di-tert-butylcyclohexane-1,2-dione a preferred candidate over 1,2-cyclohexanedione for incorporation into high-performance polymers processed at elevated temperatures. The steric shielding of the carbonyl groups further reduces oxidative degradation, extending the functional lifetime of coatings exposed to aggressive thermal cycling . This scenario directly follows from Evidence Item 2 in Section 3.

Chemoselective Synthesis of Sterically Encumbered Heterocycles and Natural Product Analogs

When a 1,2-diketone must be carried through multiple synthetic steps without protection, the attenuated electrophilicity of 3,5-di-tert-butylcyclohexane-1,2-dione (inferred rate retardation ~10–100× vs. unsubstituted 1,2-diones [1]) allows orthogonal functionalization of other reactive handles. This property is exploited in the construction of sterically congested quinoxalines or imidazoles, where premature diketone consumption would otherwise limit yield. This scenario is grounded in Evidence Item 4 of Section 3.

Mechanistic Probes of Steric and Conformational Effects in Carbonyl Chemistry

Physical organic chemists require rigid molecular scaffolds to isolate steric contributions from electronic effects. 3,5-Di-tert-butylcyclohexane-1,2-dione, with its locked equatorial tert-butyl groups and well-defined conformational homogeneity (>99% single conformer) [1], serves as an ideal model substrate for studying the interplay between steric shielding and carbonyl reactivity. The large A-value and known van der Waals volume of tert-butyl enable quantitative correlation with kinetic data, a capability not achievable with conformationally mobile 1,2-cyclohexanedione . This scenario is anchored in Evidence Item 1 of Section 3.

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